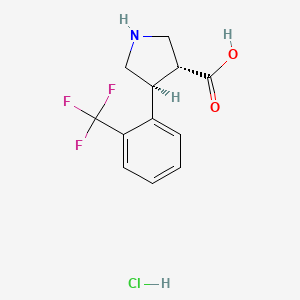
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H13ClF3NO2 and its molecular weight is 295.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its role in medicinal chemistry, pharmaceutical development, and biochemical pathways.
- Chemical Formula : C₁₂H₁₃ClF₃NO₂
- Molecular Weight : 295.69 g/mol
- CAS Number : 1049978-59-7
1. Pharmaceutical Development
The compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly targeting neurological disorders. Its structural characteristics enable it to interact with various biological targets, making it a valuable asset in drug design and development. Research indicates that derivatives of this compound may exhibit enhanced biological activity due to modifications that optimize their pharmacokinetic properties .
2. Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its ability to serve as a building block for novel therapeutic agents. Studies have shown that compounds derived from this structure can exhibit significant activity against various disease states, including viral infections and cancer .
3. Biochemical Research
This compound is employed in biochemical studies to explore its effects on specific pathways, including those related to tumor metastasis and inflammation. It has been shown to inhibit Rho-mediated pathways, which are crucial in cellular processes such as migration and proliferation . The following table summarizes some key findings related to its biological effects:
| Study | Target | Effect | Concentration (EC50) |
|---|---|---|---|
| Study A | RhoA Pathway | Inhibition of cell migration | 10 µM |
| Study B | Viral Replication | Reduction of viral load | 5 µM |
| Study C | Tumor Cells | Decreased proliferation | 15 µM |
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1 : A study investigating the compound's antiviral properties found that it significantly inhibited the replication of respiratory syncytial virus (RSV) at concentrations as low as 5 µM, demonstrating its potential as an antiviral agent .
- Case Study 2 : In cancer research, the compound showed promise in inhibiting cell migration in prostate cancer cells by targeting the RhoA signaling pathway, suggesting its utility in developing anti-metastatic therapies .
Properties
IUPAC Name |
(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYNBLMPHGKCFM-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















